molecular formula C15H11F3N4 B3125084 N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine CAS No. 321433-77-6

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine

Cat. No.: B3125084
CAS No.: 321433-77-6
M. Wt: 304.27 g/mol
InChI Key: ICGHNCVZUOAKSQ-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine is a compound that features a quinoxaline core substituted with a trifluoromethyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine typically involves the formation of the quinoxaline core followed by the introduction of the trifluoromethyl and pyridinylmethyl groups. One common method involves the condensation of an o-phenylenediamine derivative with a suitable diketone to form the quinoxaline core. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator . The pyridinylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors for safer and more efficient reactions, as well as the development of greener and more sustainable processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines depending on the reagents and conditions used.

Scientific Research Applications

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The quinoxaline core can interact with nucleic acids and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine is unique due to the presence of both the trifluoromethyl and pyridinylmethyl groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridinylmethyl group allows for specific interactions with biological targets. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)13-14(20-9-10-4-3-7-19-8-10)22-12-6-2-1-5-11(12)21-13/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHNCVZUOAKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NCC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189355
Record name N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321433-77-6
Record name N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321433-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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